Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both imidazole and triazine rings. The presence of these rings imparts distinct chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid typically involves the cyclization of 1,2,4-triazine derivatives with appropriate aldehydes or ketones. One common method involves the condensation of monocyclic 1,2,4-triazine with bromo aldehyde, followed by cyclization to form the protected C-nucleoside. This process can be further modified to introduce various substituents on the imidazo[2,1-f][1,2,4]triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazo[2,1-f][1,2,4]triazine derivatives .
Scientific Research Applications
Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including as an anticancer and antifungal agent.
Mechanism of Action
The mechanism of action of imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid involves its interaction with specific molecular targets. For instance, it inhibits adenosine deaminase by mimicking the natural substrate and binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazine: Another heterocyclic compound with similar structural features but different biological activities.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: Known for its antifungal properties.
Imidazo[1,2-a][1,3,5]triazine: Used in the synthesis of diverse derivatives with potential pharmaceutical applications.
Uniqueness
Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes like adenosine deaminase sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H4N4O2 |
---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
imidazo[2,1-f][1,2,4]triazine-4-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H,11,12) |
InChI Key |
NVEQHNAJXJTOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=NC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.